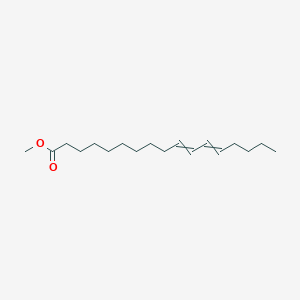
(E)-1-(2-Bromophenyl)-2-(4-nitrophenyl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(2-Bromophenyl)-2-(4-nitrophenyl)diazene is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene (N=N) linkage between two aromatic rings. This particular compound features a bromine atom on one phenyl ring and a nitro group on the other, making it a substituted azobenzene. These compounds are known for their photochromic properties, meaning they can change color upon exposure to light, which makes them useful in various applications such as molecular switches and optical data storage.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(2-Bromophenyl)-2-(4-nitrophenyl)diazene typically involves the following steps:
Diazotization: Aniline derivatives are first converted to diazonium salts by treating them with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid).
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound, such as a brominated phenyl derivative, under basic conditions to form the azobenzene linkage.
Industrial Production Methods: Industrial production of azobenzenes, including this compound, often involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide, sodium alkoxide, or amines in polar solvents.
Major Products:
Reduction: (E)-1-(2-Aminophenyl)-2-(4-nitrophenyl)diazene.
Substitution: (E)-1-(2-Substituted phenyl)-2-(4-nitrophenyl)diazene, where the substituent depends on the nucleophile used.
科学的研究の応用
(E)-1-(2-Bromophenyl)-2-(4-nitrophenyl)diazene has several applications in scientific research:
Chemistry: Used as a photochromic compound in studies of light-induced molecular switches and optical data storage.
Biology: Investigated for its potential use in controlling biological processes through light activation.
Medicine: Explored for its potential in photodynamic therapy, where light-activated compounds are used to target and destroy cancer cells.
Industry: Utilized in the development of advanced materials with tunable optical properties for use in sensors and display technologies.
作用機序
The mechanism of action of (E)-1-(2-Bromophenyl)-2-(4-nitrophenyl)diazene involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible isomerization between the trans (E) and cis (Z) forms. This isomerization can alter the compound’s physical and chemical properties, such as its color and reactivity. The molecular targets and pathways involved in its biological applications are still under investigation, but the compound’s ability to change conformation upon light exposure is key to its function.
類似化合物との比較
Azobenzene: The parent compound of (E)-1-(2-Bromophenyl)-2-(4-nitrophenyl)diazene, lacking the bromine and nitro substituents.
Disubstituted Azobenzenes: Compounds with various substituents on the phenyl rings, such as (E)-1-(2-Chlorophenyl)-2-(4-nitrophenyl)diazene or (E)-1-(2-Bromophenyl)-2-(4-methylphenyl)diazene.
Uniqueness: this compound is unique due to the presence of both bromine and nitro substituents, which impart distinct electronic and steric effects. These substituents can influence the compound’s reactivity, stability, and photochromic behavior, making it a valuable compound for specific applications where these properties are desired.
特性
CAS番号 |
62820-77-3 |
|---|---|
分子式 |
C12H8BrN3O2 |
分子量 |
306.11 g/mol |
IUPAC名 |
(2-bromophenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C12H8BrN3O2/c13-11-3-1-2-4-12(11)15-14-9-5-7-10(8-6-9)16(17)18/h1-8H |
InChIキー |
SXDMTBZTGXXRNT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


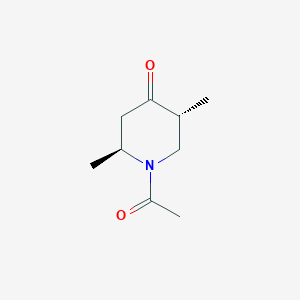
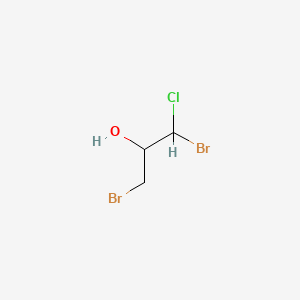
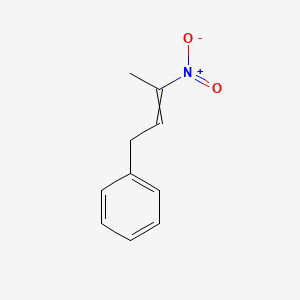
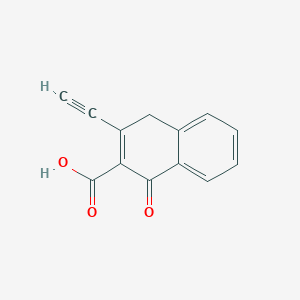
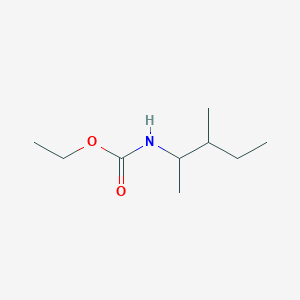
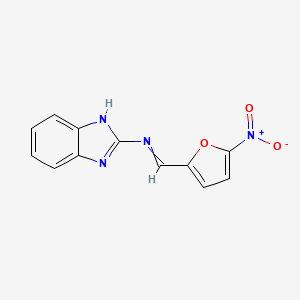
![[Ethyl(methyl)amino]acetonitrile](/img/structure/B14512536.png)

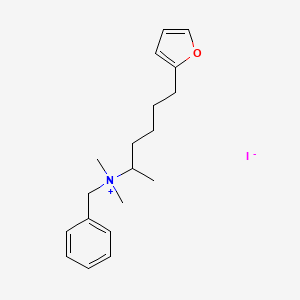
![1-[4-(5-Methylhex-4-en-1-yn-3-yl)phenoxy]-3-phenoxypropan-2-ol](/img/structure/B14512567.png)
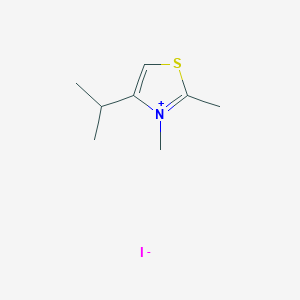
![3,7,9-Trioxabicyclo[4.2.1]nonane, 1,4,4,6-tetramethyl-](/img/structure/B14512573.png)
